

Technical Support Center: GSK2795039 and HRP/Amplex Red Assays

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Compound of Interest

Compound Name: GSK2795039

Cat. No.: B15615182

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the NADPH oxidase 2 (NOX2) inhibitor, **GSK2795039**, in conjunction with Horseradish Peroxidase (HRP)/Amplex Red-based assays for reactive oxygen species (ROS) detection.

Frequently Asked Questions (FAQs)

Q1: What is **GSK2795039** and what is its primary mechanism of action?

A1: **GSK2795039** is a small molecule inhibitor of NADPH oxidase 2 (NOX2).^{[1][2][3][4][5][6]} It functions by competitively inhibiting the binding of NADPH to the NOX2 enzyme, thereby preventing the production of superoxide and downstream reactive oxygen species (ROS).^{[1][2][4][5]} It is a selective inhibitor for NOX2 over other NOX isoforms.^{[1][2][4][5]}

Q2: What is the HRP/Amplex Red assay and how does it work?

A2: The HRP/Amplex Red assay is a widely used method for detecting hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.^{[7][8][9][10]} The resulting fluorescence or absorbance can be measured to quantify the amount of H₂O₂ present in a sample.^[7]

Q3: Is **GSK2795039** compatible with the HRP/Amplex Red assay?

A3: **GSK2795039** has been shown to interfere with the HRP/Amplex Red assay.[1] This interference can lead to an apparent inhibition of ROS production that is not due to the inhibition of the target enzyme (e.g., NOX isoforms other than NOX2), but rather an off-target effect on the assay components themselves.[1]

Troubleshooting Guide

Problem: I am observing broad inhibitory activity of **GSK2795039** against multiple NOX isoforms (or other H₂O₂ generating enzymes) when using the HRP/Amplex Red assay, which contradicts its reported selectivity for NOX2.

Possible Cause:

This is a known issue and is likely due to an off-target interaction of **GSK2795039** with the HRP/Amplex Red assay system.[1] It is hypothesized that **GSK2795039** may act as a reducing agent, interfering with the oxidative reaction required for the generation of the fluorescent signal.[1]

Solutions:

- Confirm the Interference: Perform a control experiment to directly test the effect of **GSK2795039** on the HRP/Amplex Red assay in the absence of your biological system. See the detailed protocol below.
- Use an Alternative ROS Detection Method: To validate your findings, employ a different ROS detection assay that does not rely on HRP. Recommended alternatives include:
 - WST-1 Assay: Measures superoxide production.[1]
 - Oxygen Consumption Measurement: Directly measures the consumption of oxygen by NADPH oxidases.[1][2]
 - Other Fluorescent Probes: Consider probes that are not HRP-dependent, being mindful of their own potential for artifacts.

Problem: My HRP/Amplex Red assay is showing high background fluorescence or inconsistent readings when using **GSK2795039**.

Possible Causes:

- Light-induced auto-oxidation of Amplex Red: The Amplex Red reagent is sensitive to light and can auto-oxidize, leading to increased background fluorescence.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Interference from other reducing agents: Components in your sample or buffer (e.g., NADH, glutathione, DTT) can interfere with the assay.[\[9\]](#)[\[14\]](#)[\[15\]](#)
- Purity of **GSK2795039**: Impurities in the compound could contribute to assay interference.

Solutions:

- Protect from Light: Always protect the Amplex Red reagent and your assay plates from light as much as possible.[\[7\]](#)[\[12\]](#)[\[13\]](#)
- Buffer Composition: Ensure your assay buffer does not contain strong reducing agents.
- Compound Quality: Use a high-purity source of **GSK2795039**.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of **GSK2795039** from different assay types. Note the discrepancy in activity against various NOX isoforms between the HRP/Amplex Red assay and other methods, highlighting the interference.

Target	Assay Method	pIC ₅₀	Maximum Inhibition (%)	Reference
NOX2	HRP/Amplex Red	5.54 ± 0.25	>95%	[1]
NOX1	HRP/Amplex Red	Apparent Inhibition	~70%	[1]
NOX3	HRP/Amplex Red	Apparent Inhibition	~70%	[1]
NOX4	HRP/Amplex Red	Apparent Inhibition	~70%	[1]
NOX5	HRP/Amplex Red	Apparent Inhibition	~70%	[1]
H ₂ O ₂ alone	HRP/Amplex Red	Apparent Inhibition	~70%	[1]
NOX2	WST-1	5.54 ± 0.25	Complete	[1]
NOX1	WST-1	Inactive	-	[1]
NOX3	WST-1	Inactive	-	[1]
NOX4	WST-1	Inactive	-	[1]
NOX5	WST-1	Inactive	-	[1]
NOX4	Oxygen Consumption	Inactive (up to 50 μM)	-	[1]

Experimental Protocols

Protocol 1: Standard HRP/Amplex Red Assay for Cellular ROS Production

This protocol is adapted for a 96-well plate format.

Materials:

- Amplex® Red reagent
- Horseradish Peroxidase (HRP)
- Dimethyl sulfoxide (DMSO)
- H₂O₂ for standard curve
- Assay buffer (e.g., Krebs-Ringer phosphate buffer or HBSS, pH 7.4)
- Cells of interest
- **GSK2795039**
- Black, clear-bottom 96-well plates

Procedure:

- Cell Preparation: Seed cells in a 96-well plate at the desired density and allow them to adhere or prepare a cell suspension.
- Compound Preparation: Prepare a stock solution of **GSK2795039** in DMSO. Create a serial dilution of **GSK2795039** in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
- Pre-incubation: Pre-incubate the cells with various concentrations of **GSK2795039** or vehicle for the desired time (e.g., 10-30 minutes) at 37°C.
- Amplex Red/HRP Working Solution: Prepare a fresh working solution containing Amplex Red (final concentration typically 50 µM) and HRP (final concentration typically 0.1 U/mL) in the assay buffer. Protect this solution from light.
- Assay Initiation: Add the Amplex Red/HRP working solution to each well. If studying stimulated ROS production, add the stimulus (e.g., PMA) at this step.
- Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light.

- Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
- Standard Curve: Prepare a standard curve with known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.

Protocol 2: Control Experiment to Test for GSK2795039 Interference

This is a cell-free assay to determine if **GSK2795039** directly interferes with the HRP/Amplex Red reaction.

Materials:

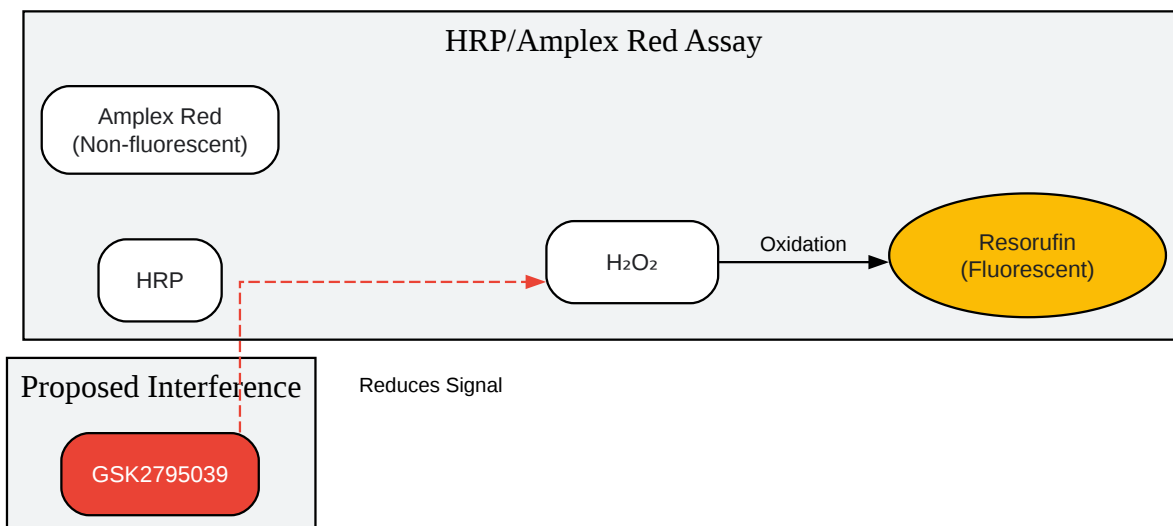
- Same as Protocol 1, excluding cells and stimulus.

Procedure:

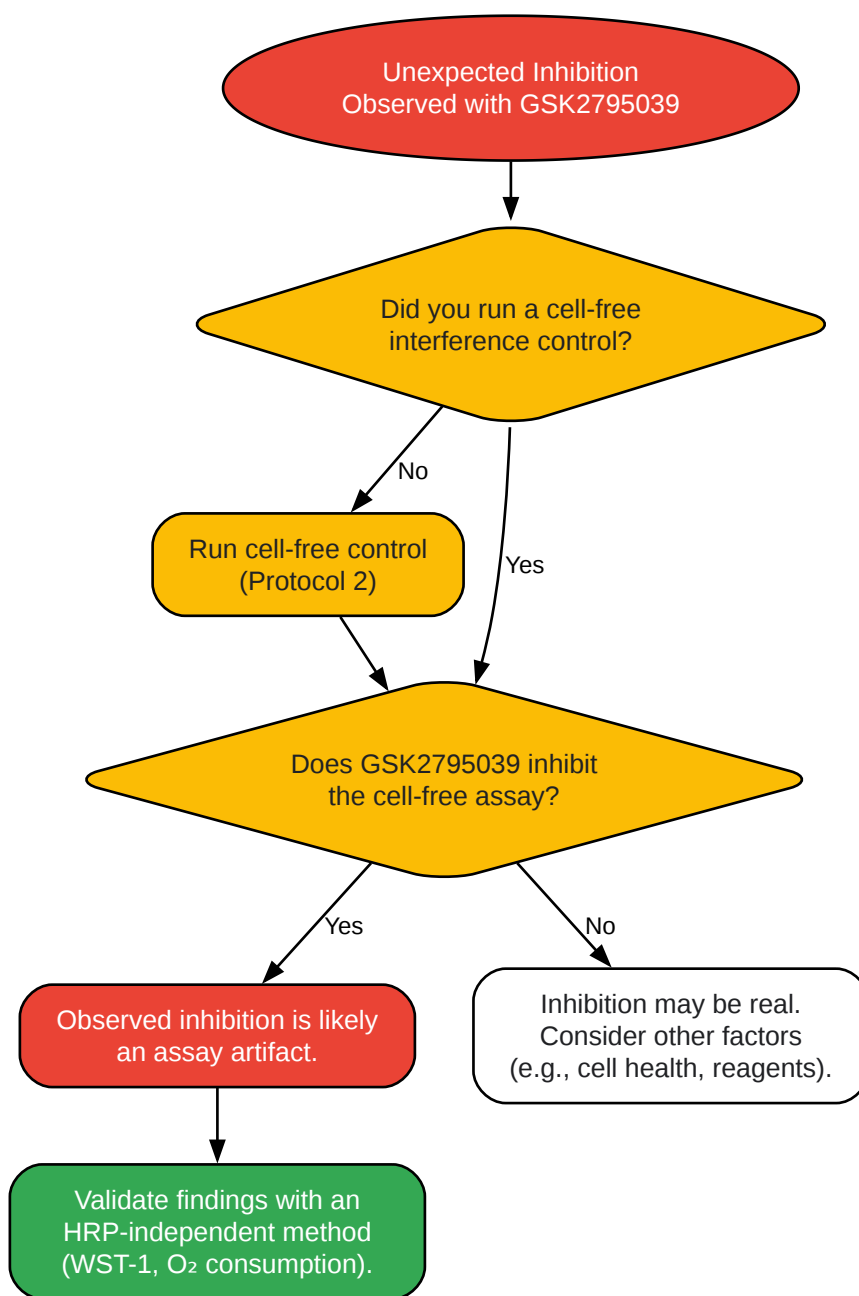
- Compound Preparation: Prepare a serial dilution of **GSK2795039** in the assay buffer. Include a vehicle control (DMSO).
- H₂O₂ Preparation: Prepare a solution of H₂O₂ in the assay buffer at a concentration that falls within the linear range of your standard curve (e.g., 1-5 μM).
- Assay Setup: In a 96-well plate, add the different concentrations of **GSK2795039** or vehicle.
- Add H₂O₂: Add the H₂O₂ solution to the wells.
- Amplex Red/HRP Working Solution: Prepare a fresh working solution of Amplex Red and HRP as described in Protocol 1.
- Assay Initiation: Add the Amplex Red/HRP working solution to each well.
- Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
- Measurement: Measure the fluorescence as described in Protocol 1.

Expected Outcome: If **GSK2795039** interferes with the assay, you will observe a dose-dependent decrease in the fluorescence signal in the presence of a constant amount of H₂O₂.

Visualizations







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